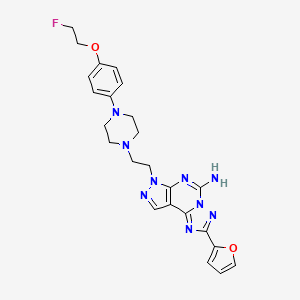

Mni-444

Beschreibung

Eigenschaften

CAS-Nummer |

1974301-94-4 |

|---|---|

Molekularformel |

C24H26FN9O2 |

Molekulargewicht |

491.5 g/mol |

IUPAC-Name |

10-[2-[4-[4-(2-fluoroethoxy)phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |

InChI |

InChI=1S/C24H26FN9O2/c25-7-15-35-18-5-3-17(4-6-18)32-11-8-31(9-12-32)10-13-33-22-19(16-27-33)23-28-21(20-2-1-14-36-20)30-34(23)24(26)29-22/h1-6,14,16H,7-13,15H2,(H2,26,29) |

InChI-Schlüssel |

QKAGUODENRFONW-UHFFFAOYSA-N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MNI-444; MNI444; MNI 444 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MNI-444

For Researchers, Scientists, and Drug Development Professionals

Abstract

MNI-444 is a potent and selective antagonist of the Adenosine A2A receptor (A2AR), developed as a positron emission tomography (PET) radiotracer for in vivo imaging of the brain. Labeled with fluorine-18 ([18F]MNI-444), it allows for the quantitative assessment of A2AR density and occupancy in both preclinical and clinical research. The core mechanism of action of MNI-444 is its high-affinity binding to A2ARs, which are predominantly located in the basal ganglia and are implicated in the modulation of dopaminergic neurotransmission. This guide provides a comprehensive overview of the in vitro and in vivo pharmacology of MNI-444, detailing its binding characteristics, the downstream signaling pathways it modulates, and the experimental protocols utilized for its characterization.

Core Mechanism of Action: Adenosine A2A Receptor Antagonism

The primary mechanism of action of MNI-444 is its selective, reversible, and high-affinity binding to the Adenosine A2A receptor, a G-protein coupled receptor (GPCR). In its role as a PET imaging agent, [18F]MNI-444 acts as an antagonist, meaning it binds to the receptor without activating it, thereby competitively blocking the binding of the endogenous agonist, adenosine. This property allows for the visualization and quantification of A2AR populations in the brain.

In Vitro Binding Affinity

MNI-444 demonstrates high affinity for the human Adenosine A2A receptor. The binding affinity has been quantified by in vitro radioligand binding assays.

| Parameter | Value | Species | Cell Line | Radioligand | Reference |

| Ki | 2.8 nM | Human | HEK-293 | [3H]CGS21680 | [1] |

Table 1: In Vitro Binding Affinity of MNI-444 for the Human Adenosine A2A Receptor.

While comprehensive public data on the selectivity of MNI-444 for other adenosine receptor subtypes (A1, A2B, A3) and other CNS receptors is limited, its development as a specific PET tracer suggests a high degree of selectivity for the A2A receptor. Perceptive Biosystems synthesized a series of potential A2a ligands, including MNI-444, which were screened for their binding efficiency to the A2a receptor[2].

Adenosine A2A Receptor Signaling Pathway

The Adenosine A2A receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G-protein complex. Activation of the A2AR by an agonist, such as adenosine, leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. As an antagonist, MNI-444 is expected to block this agonist-induced cascade.

Experimental Protocols

In Vitro Radioligand Binding Assay (Adapted)

The binding affinity (Ki) of MNI-444 for the human A2A receptor was determined using a competitive radioligand binding assay with [3H]CGS21680. The following is a generalized protocol adapted from standard methodologies.

Objective: To determine the binding affinity of MNI-444 for the human A2A receptor.

Materials:

-

HEK-293 cells stably expressing the human Adenosine A2A receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Radioligand: [3H]CGS21680.

-

Non-specific binding control: 2-chloroadenosine or another suitable A2A agonist/antagonist.

-

MNI-444 stock solution.

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK-293 cells expressing the human A2A receptor.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of membrane preparation to each well.

-

Add increasing concentrations of MNI-444.

-

Add a constant concentration of [3H]CGS21680 to each well.

-

For determination of non-specific binding, add a saturating concentration of a non-labeled A2A ligand.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of MNI-444.

-

Plot the specific binding as a function of the MNI-444 concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radiosynthesis of [18F]MNI-444

The radiosynthesis of [18F]MNI-444 is achieved through a nucleophilic substitution reaction on a tosyl precursor.

Precursor: 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate.

General Procedure:

-

The tosyl precursor is reacted with [18F]fluoride in anhydrous dimethylsulfoxide (DMSO).

-

The reaction is carried out in the presence of potassium carbonate and Kryptofix 222.

-

The synthesis is typically performed using a commercial automated synthesizer.

-

The final product, [18F]MNI-444, is purified using high-performance liquid chromatography (HPLC).

In Vivo PET Imaging in Humans

The following protocol is a summary of the methodology used in human PET imaging studies with [18F]MNI-444.

Objective: To quantify the distribution and density of Adenosine A2A receptors in the human brain.

Procedure:

-

Subject Preparation:

-

Subjects are typically asked to fast for a specified period before the scan.

-

An intravenous line is inserted for radiotracer injection and, if required, for arterial blood sampling.

-

-

Radiotracer Administration:

-

A single bolus of [18F]MNI-444 is administered intravenously. The injected dose is typically in the range of 172-389 MBq.

-

-

PET Image Acquisition:

-

Dynamic PET images are acquired for up to 90 minutes or longer post-injection.

-

Data is typically acquired in 3D mode.

-

-

Arterial Blood Sampling (for kinetic modeling):

-

Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound.

-

-

Image Analysis and Kinetic Modeling:

-

PET images are reconstructed and corrected for attenuation and scatter.

-

Regions of interest (ROIs) are drawn on co-registered MRI scans for various brain regions (e.g., putamen, caudate, cerebellum).

-

Time-activity curves (TACs) are generated for each ROI.

-

Kinetic models (e.g., two-tissue compartment model) are applied to the TACs to estimate parameters such as the total distribution volume (VT) and the binding potential (BPND). The cerebellum is often used as a reference region due to its low A2AR density.

-

In Vivo Pharmacokinetics and Distribution

Following intravenous injection, [18F]MNI-444 rapidly enters the brain and exhibits a distribution pattern consistent with the known high density of A2A receptors in the striatum (caudate and putamen) and lower densities in cortical and cerebellar regions.

| Parameter | Value | Region | Reference |

| Binding Potential (BPND) | 2.6 - 4.9 | A2A-rich regions | |

| Test-Retest Variability | < 10% | A2A-rich regions | |

| Whole-Body Effective Dose | ~0.023 mSv/MBq | - |

Table 2: In Vivo Characteristics of [18F]MNI-444 in Humans.

Conclusion

MNI-444 is a well-characterized and highly valuable tool for the in vivo investigation of the Adenosine A2A receptor system. Its primary mechanism of action as a selective A2AR antagonist, combined with its favorable pharmacokinetic properties as a PET radiotracer, enables detailed studies of A2AR expression and occupancy in the context of various neurological and psychiatric disorders. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this important molecular imaging agent. Further research to fully delineate its selectivity profile against a wider range of receptors and to detail its functional antagonistic properties in vitro would further enhance its utility and application.

References

An In-Depth Technical Guide to 18F-MNI-444 for Adenosine A2A Receptor Binding Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 18F-MNI-444, a potent and selective antagonist for the adenosine A2A receptor (A2AR), designed for in vivo imaging using Positron Emission Tomography (PET). The exceptional binding properties and favorable pharmacokinetic profile of 18F-MNI-444 make it a valuable tool for neuroscience research and the development of therapeutic agents targeting the A2AR. This document details the binding characteristics, experimental protocols, and relevant signaling pathways associated with 18F-MNI-444.

Core Properties of 18F-MNI-444

18F-MNI-444 is a non-xanthine derivative that exhibits high binding affinity for the human adenosine A2A receptor. Its utility as a PET radiotracer has been demonstrated in both non-human primates and human subjects.[1][2]

Quantitative Data Presentation

The binding affinity and pharmacokinetic parameters of 18F-MNI-444 are summarized in the tables below.

| Binding Affinity | |

| Parameter | Value |

| Ki (human A2A receptor) | 2.8 nM[1] |

| Human PET Imaging Characteristics | |

| Parameter | Value |

| Injected Dose | 348.3 ± 59.6 MBq (9.41 ± 1.61 mCi)[1] |

| Injection Method | Slow intravenous injection over 3 minutes[1] |

| Imaging Duration (Brain) | Up to 3.5 hours (90 minutes recommended for kinetic modeling) |

| Imaging Duration (Whole-Body) | Over 6 hours |

| Binding Potentials (BPND) in A2A-rich regions | 2.6 to 4.9 |

| Test-Retest Variability | <10% |

| Whole-Body Radiation Effective Dose | ~0.023 mSv/MBq |

| Biodistribution in Humans (Peak % Injected Dose) | |

| Organ | Peak %ID |

| Liver | 29.0% ± 3.9% |

| Intestine | 7.3% ± 1.3% |

| Brain | 3.4% ± 0.8% |

| Heart | 2.4% ± 0.2% |

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. Upon binding of an agonist, such as adenosine, the A2AR activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately modulates neurotransmission and inflammatory responses.

Adenosine A2A receptor signaling cascade.

Experimental Protocols

Radiolabeling of 18F-MNI-444

The synthesis of 18F-MNI-444 involves the nucleophilic substitution of a tosyl precursor with [18F]fluoride.

Precursor: 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate

Procedure:

-

The tosyl precursor is reacted with [18F]fluoride in anhydrous dimethylsulfoxide (DMSO).

-

The reaction is carried out in the presence of potassium carbonate and Kryptofix 222.

-

The synthesis is typically performed using a commercial automated synthesizer, such as a TRACERlab FX-FN (GE Healthcare).

References

In-Depth Technical Guide to the Discovery and Synthesis of MNI-444

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of MNI-444, a significant radiotracer for the in vivo imaging of adenosine A₂A receptors (A₂AR) using Positron Emission Tomography (PET). The document details the discovery, synthesis, and preclinical and clinical evaluation of [¹⁸F]MNI-444. It is intended to serve as a detailed resource for researchers and professionals in the fields of neuroscience, radiopharmacology, and drug development, offering insights into the methodologies for its synthesis and evaluation, and summarizing key quantitative data.

Introduction

The adenosine A₂A receptor, predominantly expressed in the basal ganglia, has emerged as a critical target in the study and treatment of neurodegenerative disorders, most notably Parkinson's disease. The development of selective PET radiotracers for the A₂A receptor is crucial for understanding its role in disease pathophysiology and for the development of novel therapeutics. [¹⁸F]MNI-444 is a potent and selective antagonist for the A₂A receptor that has been successfully labeled with fluorine-18, offering a longer half-life and logistical advantages over carbon-11 based tracers. This guide will cover the pivotal aspects of its development, from initial discovery to its application in human imaging studies.

Discovery and Rationale

[¹⁸F]MNI-444 was developed as an analog of the iodinated SPECT radiotracer, ¹²³I-MNI-420. The rationale for its development was to create a PET tracer with improved imaging characteristics and the practical benefits of the fluorine-18 isotope. The core scaffold of MNI-444 is based on a pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine structure, a class of compounds known for high affinity and selectivity for the A₂A receptor.

Synthesis of MNI-444

The synthesis of [¹⁸F]MNI-444 involves a two-stage process: the synthesis of the tosyl precursor followed by the radiolabeling with [¹⁸F]fluoride.

Synthesis of the Tosyl Precursor

The precursor for the radiosynthesis is 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate. While a detailed, step-by-step protocol for the multi-step synthesis of this precursor from commercially available starting materials is complex and proprietary, the general approach involves the sequential construction of the heterocyclic core, followed by the attachment of the piperazine and phenoxyethyl tosylate side chains.

Radiosynthesis of [¹⁸F]MNI-444

The radiolabeling of MNI-444 is achieved through a nucleophilic substitution reaction.

Experimental Protocol: Radiolabeling of [¹⁸F]MNI-444

-

Materials:

-

Tosyl precursor: 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate

-

[¹⁸F]Fluoride

-

Anhydrous dimethylsulfoxide (DMSO)

-

Potassium carbonate (K₂CO₃)

-

Kryptofix 222 (K₂₂₂)

-

Automated radiosynthesis module (e.g., TRACERlab FX-FN)

-

-

Procedure:

-

Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

-

The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 222 in acetonitrile/water.

-

The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.

-

The tosyl precursor, dissolved in anhydrous DMSO, is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

-

The reaction mixture is heated to effect the radiofluorination.

-

The crude reaction mixture is diluted and purified by semi-preparative high-performance liquid chromatography (HPLC).

-

The collected fraction containing [¹⁸F]MNI-444 is reformulated in a physiologically acceptable solution for injection.

-

-

Quality Control:

-

Radiochemical Purity and Identity: Determined by analytical HPLC.

-

Specific Activity: Calculated from the amount of radioactivity and the mass of MNI-444.

-

Residual Solvents: Assessed by gas chromatography.

-

Endotoxin Levels: Measured using a Limulus amebocyte lysate (LAL) test.

-

In Vitro Characterization

The binding affinity of MNI-444 for the human adenosine A₂A receptor was determined through in vitro competitive binding assays.

Experimental Protocol: Adenosine A₂A Receptor Binding Assay

-

Materials:

-

Membrane preparations from HEK-293 cells stably expressing the recombinant human adenosine A₂A receptor.

-

Radioligand: [³H]-CGS21680.

-

Non-labeled MNI-444 (as the competing ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

-

Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]-CGS21680 and varying concentrations of MNI-444.

-

Non-specific binding is determined in the presence of a saturating concentration of a known A₂A receptor ligand.

-

The incubation is carried out at a defined temperature and for a specific duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Table 1: In Vitro Binding Affinity of MNI-444

| Parameter | Value | Cell Line | Radioligand |

| Kᵢ (nM) | 2.8 | HEK-293 | [³H]-CGS21680 |

Preclinical Evaluation

Preclinical studies in non-human primates were conducted to evaluate the in vivo characteristics of [¹⁸F]MNI-444.

Table 2: Summary of Preclinical PET Data for [¹⁸F]MNI-444 in Rhesus Monkeys

| Parameter | Brain Region | Value | Notes |

| Uptake | Striatum | High | Consistent with A₂A receptor density. |

| Cerebellum | Low | Used as a reference region. | |

| Binding Potential (BPND) | Putamen | ~4.0-5.0 | Indicates high specific binding. |

| Globus Pallidus | ~4.0-5.0 | Indicates high specific binding. | |

| Metabolism | - | Moderately metabolized | 75% intact parent at 90 min. |

| Selectivity | - | Dose-dependent blocking | Demonstrated with A₂A antagonists tozadenant and preladenant. |

Clinical Evaluation

[¹⁸F]MNI-444 has been evaluated in healthy human volunteers to assess its safety, biodistribution, dosimetry, and brain kinetics.

Table 3: Summary of Human PET Data for [¹⁸F]MNI-444

| Parameter | Value | Notes |

| Effective Dose (mSv/MBq) | ~0.023 | Modest radiation exposure. |

| Elimination Route | Hepatobiliary | Primary route of excretion. |

| Brain Uptake | Rapid | Readily crosses the blood-brain barrier. |

| Binding Potentials (BPND) | 2.6 to 4.9 | In A₂A-rich regions. |

| Test-Retest Variability | <10% | For BPND. |

| Optimal Scan Duration | 90 minutes | Sufficient for reliable quantification. |

Signaling Pathway and Mechanism of Action

MNI-444 acts as an antagonist at the adenosine A₂A receptor. In the striatum, A₂A receptors are highly expressed on GABAergic medium spiny neurons of the indirect pathway. These receptors are Gs-protein coupled, and their activation leads to an increase in intracellular cyclic AMP (cAMP) levels. By blocking the A₂A receptor, MNI-444 can be used to visualize the density and occupancy of these receptors, which are implicated in modulating dopaminergic neurotransmission.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical or clinical PET imaging study using [¹⁸F]MNI-444.

Conclusion

[¹⁸F]MNI-444 has proven to be a valuable tool for the in vivo imaging of adenosine A₂A receptors in the human brain. Its favorable characteristics, including high binding potential, good test-retest reliability, and modest radiation dosimetry, make it a suitable radiotracer for neuroscience research and clinical studies. This technical guide provides a comprehensive summary of the discovery, synthesis, and evaluation of MNI-444, offering a valuable resource for researchers in the field. The detailed methodologies and summarized data presented herein are intended to facilitate the application of [¹⁸F]MNI-444 in future studies aimed at elucidating the role of the A₂A receptor in health and disease.

References

- 1. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Common Signaling Pathway for Striatal NMDA and Adenosine A2a Receptors: Implications for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Striatal adenosine A2A receptor neurons control active-period sleep via parvalbumin neurons in external globus pallidus | eLife [elifesciences.org]

The Pharmacokinetics of ¹⁸F-MNI-444 in the Human Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of ¹⁸F-MNI-444, a novel positron emission tomography (PET) radiotracer for imaging adenosine A₂A receptors in the human brain. The information presented herein is synthesized from key studies to support neuroscience research and drug discovery efforts targeting the A₂A receptor.

Introduction

¹⁸F-MNI-444 is a selective antagonist for the adenosine A₂A receptor, which is implicated in a variety of neurodegenerative and neuropsychiatric disorders.[1] PET imaging with this radiotracer allows for the in vivo quantification and localization of these receptors, offering a valuable tool for understanding disease pathophysiology and for the development of novel therapeutics.[1][2] This guide details the metabolic fate, brain uptake, and dosimetry of ¹⁸F-MNI-444 in healthy human subjects.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of ¹⁸F-MNI-444 has been characterized through studies involving healthy human volunteers. The key quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: Brain Kinetics and Dosimetry of ¹⁸F-MNI-444

| Parameter | Value | Reference |

| Binding Potential (BPnd) in A₂A-rich regions | 2.6 - 4.9 | [1][2] |

| Test-Retest Variability (BPnd) | < 10% | |

| Whole-Body Effective Dose | ~0.023 mSv/MBq | |

| Peak Uptake in Putamen (SUV) | 3.0 - 4.0 | |

| Time to Peak Uptake in Putamen | ~30 minutes | |

| Peak Uptake in Cerebellum | Within 5 minutes |

Table 2: Metabolism and Excretion of ¹⁸F-MNI-444

| Time Point | Parent Compound in Plasma | Reference |

| 90 minutes | 78.1% ± 9.2% | |

| 210 minutes | 61.5% ± 6.6% | |

| Primary Route of Elimination | Hepatobiliary |

Table 3: Organ Biodistribution of ¹⁸F-MNI-444 (Peak % Injected Dose)

| Organ | Peak %ID | Reference |

| Liver | 29.0% ± 3.9% (at 16 min) | |

| Intestine | 7.3% ± 1.3% | |

| Brain | 3.4% ± 0.8% | |

| Heart | 2.4% ± 0.2% |

Experimental Protocols

The data presented in this guide were primarily derived from a study involving ten healthy human volunteers. Six of these subjects participated in brain PET studies, while four were enrolled in whole-body PET studies.

Radiotracer Administration

A single dose of ¹⁸F-MNI-444 (mean ± SD: 348.3 ± 59.6 MBq) was administered as a slow intravenous bolus injection over 3 minutes, followed by a 10 mL saline flush.

PET Imaging

Brain and whole-body PET images were acquired using an ECAT EXACT HR+ camera in 3D mode. For brain imaging, dynamic scans were performed. Whole-body imaging consisted of serial scans acquired over a period of 6 hours post-injection to determine radiotracer distribution and dosimetry.

Arterial Blood Sampling and Analysis

Arterial blood samples were collected throughout the brain PET scans to provide an input function for invasive kinetic modeling. Plasma was separated, and the fraction of the parent radiotracer was determined over time.

Data Analysis and Kinetic Modeling

Time-activity curves were generated for various brain regions. The quantification of ¹⁸F-MNI-444 binding was performed using both invasive and noninvasive methods. Kinetic modeling approaches included one- and two-tissue compartmental models (1TCM and 2TCM) and Logan graphical analysis to estimate the volume of distribution (Vₜ) and binding potential (BPnd).

Visualizations

The following diagrams illustrate the experimental workflow for a typical ¹⁸F-MNI-444 PET study and the basic interaction of the radiotracer with its target.

Caption: Experimental workflow for a human ¹⁸F-MNI-444 PET study.

Caption: Interaction of ¹⁸F-MNI-444 with the Adenosine A₂A Receptor.

Conclusion

¹⁸F-MNI-444 demonstrates favorable pharmacokinetic properties for imaging adenosine A₂A receptors in the human brain. It rapidly enters the brain, exhibits a distribution consistent with known A₂A receptor densities, and has a slow metabolism. The high binding potentials in target-rich regions and low test-retest variability make it a robust tool for neuroscience research. The estimated radiation dose is within acceptable limits for human studies, allowing for multiple scans in the same individual. These characteristics position ¹⁸F-MNI-444 as a valuable radiotracer for investigating the role of A₂A receptors in health and disease and for facilitating the development of new drugs targeting this system.

References

The Emerging Role of [¹⁸F]MNI-444 in Imaging Neurodegenerative Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative disorders such as Parkinson's disease, Huntington's disease, and Alzheimer's disease present a significant and growing global health challenge. The development of effective therapeutics is contingent on a deeper understanding of the underlying pathophysiology and the availability of sensitive biomarkers to track disease progression and target engagement. The adenosine A2A receptor (A2AR) has emerged as a promising therapeutic target due to its high expression in the basal ganglia and its role in modulating neuroinflammation and synaptic function. [¹⁸F]MNI-444 is a novel positron emission tomography (PET) radiotracer with high affinity and selectivity for the A2AR. This technical guide provides an in-depth overview of [¹⁸F]MNI-444, its properties, and its application in imaging the A2AR in the context of neurodegenerative diseases. Detailed experimental protocols, quantitative data from human studies, and visualizations of key pathways and workflows are presented to facilitate its use in research and drug development.

Introduction: The Adenosine A2A Receptor in Neurodegeneration

The adenosine A2A receptor is a G-protein coupled receptor predominantly expressed in the enkephalin-expressing striatopallidal neurons of the basal ganglia. Its activation is generally associated with neuroexcitatory effects. A growing body of evidence implicates the A2AR in the pathophysiology of several neurodegenerative disorders. Upregulation of A2AR has been observed in various tauopathies, where it is believed to accelerate neurodegeneration by enhancing tau phosphorylation and promoting microglia-mediated synaptic elimination[1]. In Parkinson's disease, A2AR antagonists have shown therapeutic potential by modulating dopamine D2 receptor function[2]. Similarly, in Huntington's disease, a significant loss of striatal A2AR is observed in early stages[3]. Therefore, the ability to quantitatively image A2AR in vivo provides a valuable tool for understanding disease mechanisms, identifying patient populations, and assessing the efficacy of novel A2AR-targeting therapeutics.

[¹⁸F]MNI-444 is a potent and selective A2AR antagonist developed for PET imaging. Its favorable pharmacokinetic properties, including rapid brain uptake and a distribution consistent with known A2AR densities, make it a promising tool for neuroscience research[2][4].

Quantitative Data Presentation

Quantitative analysis of [¹⁸F]MNI-444 PET data allows for the assessment of A2AR density and occupancy. The following tables summarize key quantitative data for [¹⁸F]MNI-444 from studies in healthy human volunteers. To date, published quantitative data from large patient cohorts with neurodegenerative diseases are limited for [¹⁸F]MNI-444. Therefore, data from other A2AR PET tracers in relevant patient populations are included for comparative context.

Table 1: In Vitro and In Vivo Properties of [¹⁸F]MNI-444

| Parameter | Value | Species/Assay | Reference |

| Binding Affinity (Ki) | 2.8 nM | Recombinant human A2A | |

| Effective Dose | ~0.023 mSv/MBq | Human | |

| Test-Retest Variability (BPnd) | <10% | Human |

Table 2: [¹⁸F]MNI-444 Binding Potential (BPnd) in Healthy Volunteers

| Brain Region | Binding Potential (BPnd) (mean ± SD) | Reference |

| Putamen | 4.70 ± 0.63 | |

| Globus Pallidus | 3.67 ± 0.69 | |

| Caudate | 2.69 ± 0.74 | |

| Nucleus Accumbens | 2.10 ± 0.69 |

Table 3: Comparative A2A Receptor PET Imaging Data in Neurodegenerative Diseases (using various tracers)

| Disease | PET Tracer | Finding | Reference |

| Parkinson's Disease (with L-DOPA-induced dyskinesia) | [¹¹C]SCH442416 | Increased binding potential in the putamen and caudate nucleus compared to healthy controls and PD patients without dyskinesia. | |

| Parkinson's Disease (with dyskinesias) | [¹¹C]TMSX | Higher distribution volume ratio in the putamen compared to healthy controls. | |

| Huntington's Disease | [¹⁸F]CPFPX (A1R tracer) | 25% reduction in A1R binding in the caudate of manifest HD patients. |

Note: The data in Table 3 are from studies using different A2AR PET tracers and are provided for context. Direct comparative studies with [¹⁸F]MNI-444 in these patient populations are needed.

Experimental Protocols

Radiolabeling of [¹⁸F]MNI-444

The radiosynthesis of [¹⁸F]MNI-444 is typically performed via a nucleophilic substitution reaction. A detailed protocol is as follows:

-

Precursor: The tosyl precursor, 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate, is used.

-

Fluorination: The precursor is reacted with [¹⁸F]fluoride in anhydrous dimethylsulfoxide (DMSO). The reaction is facilitated by the presence of potassium carbonate and Kryptofix 222.

-

Automation: The synthesis is typically carried out using a commercial automated synthesis module, such as a TRACERlab FX-FN (GE Healthcare).

-

Purification: The crude product is purified by high-performance liquid chromatography (HPLC).

-

Quality Control: The final product undergoes rigorous quality control, including assessment of radiochemical purity, specific activity, pH, and residual solvent levels. A radiochemical purity of over 99% is typically achieved.

Human PET Imaging Protocol

The following is a general protocol for [¹⁸F]MNI-444 PET imaging in human subjects, based on studies in healthy volunteers:

-

Subject Preparation: Subjects are required to fast and refrain from consuming caffeinated beverages for at least 12 hours prior to the scan, as caffeine is an A2AR antagonist.

-

Radiotracer Administration: A single bolus of [¹⁸F]MNI-444 (e.g., ~370 MBq or 10 mCi) is administered intravenously.

-

PET Acquisition: Dynamic PET imaging is initiated at the time of injection and continues for a duration of 90 to 210 minutes.

-

Arterial Blood Sampling: For kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.

-

Image Reconstruction and Analysis: PET data are reconstructed and corrected for attenuation and scatter. Time-activity curves are generated for various brain regions of interest.

-

Kinetic Modeling: The binding potential (BPnd) is estimated using kinetic modeling approaches such as the simplified reference tissue model (SRTM) or Logan graphical analysis, with the cerebellum typically used as the reference region due to its low A2AR density.

Visualization of Pathways and Workflows

Adenosine A2A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the adenosine A2A receptor upon activation.

Caption: Adenosine A2A Receptor Gs-protein coupled signaling cascade.

Experimental Workflow for [¹⁸F]MNI-444 PET Imaging

This diagram outlines the key steps involved in conducting a clinical research study using [¹⁸F]MNI-444 PET.

Caption: Workflow for a clinical [¹⁸F]MNI-444 PET imaging study.

Logical Relationship: A2AR Occupancy and Therapeutic Intervention

This diagram illustrates the conceptual relationship between A2AR occupancy by a therapeutic agent and the expected downstream effects, which can be monitored using [¹⁸F]MNI-444 PET.

Caption: Relationship between A2AR antagonism, PET imaging, and outcomes.

Conclusion

[¹⁸F]MNI-444 is a robust and valuable PET radiotracer for the in vivo quantification of adenosine A2A receptors. Its high affinity, selectivity, and favorable kinetic properties make it a powerful tool for investigating the role of A2AR in the pathophysiology of neurodegenerative disorders. The detailed protocols and quantitative data presented in this guide are intended to support researchers and drug developers in the application of [¹⁸F]MNI-444 for preclinical and clinical studies. Future research utilizing [¹⁸F]MNI-444 in patient populations will be crucial for elucidating the therapeutic potential of targeting the A2AR in diseases such as Parkinson's, Huntington's, and Alzheimer's.

References

MNI-444: A Technical Guide for Parkinson's Disease Research

Introduction

MNI-444 is a selective, blood-brain barrier-penetrant ligand for the adenosine 2A (A2A) receptor.[1] Developed as a positron emission tomography (PET) radiotracer, specifically the fluorine-18 labeled version, ¹⁸F-MNI-444, it serves as a critical tool for in vivo imaging and quantification of A2A receptors in the human brain.[2][3][4] The A2A receptor is a significant non-dopaminergic target in the investigation of neurodegenerative conditions, most notably Parkinson's disease (PD), due to its high expression in the basal ganglia and its interaction with dopamine D2 receptors.[2] This guide provides a comprehensive overview of MNI-444, its mechanism of action, quantitative data from human studies, detailed experimental protocols, and its application in the field of Parkinson's disease research.

The Role of the Adenosine A2A Receptor in Parkinson's Disease

The scientific interest in the A2A receptor as a therapeutic target for Parkinson's disease stems from its co-expression with dopamine D2 receptors in the neurons of the basal ganglia. A2A receptor antagonists have been shown to potentiate the response of D2 receptors to dopamine and dopamine agonists. This has led to the hypothesis that blocking A2A receptors could be a viable strategy for treating movement disorders like Parkinson's. PET imaging with a selective radiotracer like ¹⁸F-MNI-444 allows researchers to study the density and occupancy of these receptors in living individuals, aiding in the understanding of disease progression and the development of novel A2A antagonist therapies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from human studies involving ¹⁸F-MNI-444.

Table 1: Binding Affinity and Pharmacokinetics of ¹⁸F-MNI-444

| Parameter | Value | Source |

| Binding Affinity (Ki) | 2.8 nM (for recombinant human A2A) | |

| Peak Uptake in Putamen | 3.0–4.0 SUV (~30 min post-injection) | |

| Metabolism | Slow; ~75% intact parent at 90 min | |

| Primary Elimination Route | Hepatobiliary | |

| Whole-Body Effective Dose | ~0.023 mSv/MBq |

Table 2: In Vivo Brain Imaging Data for ¹⁸F-MNI-444 in Healthy Volunteers

| Parameter | Brain Region | Value | Source |

| Binding Potential (BPND) | A2A-Rich Regions | 2.6 – 4.9 | |

| Putamen & Globus Pallidus | ~4.0 – 5.0 | ||

| Test-Retest Variability (BPND) | A2A-Rich Regions | <10% | |

| Test-Retest Variability (VT) | A2A-Rich Regions | 20-25% |

Key Experimental Protocols

The characterization of ¹⁸F-MNI-444 in humans has been established through detailed PET imaging studies. The methodologies employed are crucial for understanding the data generated.

Radiochemistry and Synthesis of ¹⁸F-MNI-444

The synthesis of ¹⁸F-MNI-444 is a critical first step for its use in PET imaging.

-

Precursor: The process starts with the tosyl precursor, 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate.

-

Reaction: This precursor is reacted with ¹⁸F⁻ in anhydrous dimethylsulfoxide.

-

Catalysts: The reaction is facilitated by the presence of potassium carbonate and Kryptofix 222.

-

Synthesizer: A commercial synthesizer, such as the TRACERlab FX-FN (GE Healthcare), is used for the automated process.

Human PET Imaging Study Protocol

The protocol for the first-in-human studies of ¹⁸F-MNI-444 involved several key stages.

-

Participants: Healthy human volunteers were enrolled for both brain and whole-body PET studies.

-

Radiotracer Administration: A bolus intravenous injection of ¹⁸F-MNI-444 was administered.

-

Imaging Acquisition:

-

Brain PET: Dynamic PET imaging was conducted for up to 210 minutes following injection. A scan duration of 90 minutes was found to be sufficient for reliable quantification.

-

Whole-Body PET: Serial whole-body PET images were acquired over a period of 6 hours to determine radiotracer distribution and dosimetry.

-

-

Arterial Blood Sampling: Arterial blood was collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites, which is necessary for invasive kinetic modeling.

-

Structural Imaging: A T1-weighted structural MRI was acquired for each subject to co-register with the PET images, allowing for accurate delineation of brain regions of interest.

Image and Data Analysis

-

Kinetic Modeling: Brain PET data were analyzed using various kinetic models. The Logan graphical analysis was used to estimate the total distribution volume (VT).

-

Reference Region: The cerebellum, a region with low A2A receptor density, was used as a reference region to derive the binding potential (BPND), a measure of specific receptor binding.

-

Dosimetry: Radiation absorbed doses and the effective dose were estimated from the whole-body PET data using software such as OLINDA/EXM 1.0.

Visualizations: Pathways and Workflows

Signaling Pathway

Caption: A2A and D2 receptor interaction in striatal neurons.

Experimental Workflow

Caption: Workflow for clinical evaluation of ¹⁸F-MNI-444.

Logical Relationship

Caption: Rationale for using ¹⁸F-MNI-444 in Parkinson's research.

Application in Parkinson's Disease Research

¹⁸F-MNI-444 is a valuable tool for neuroscience research, particularly in the context of Parkinson's disease and other neurodegenerative disorders.

-

Assessing Receptor Density: The radiotracer has been used to assess changes in the density of A2A receptors in patients with Parkinson's disease, Huntington's disease, and Alzheimer's disease.

-

Drug Development and Occupancy Studies: A key application is in supporting drug discovery studies that target the A2A receptor. By performing PET scans before and after administration of a novel A2A antagonist, researchers can determine the drug's receptor occupancy at different doses. This is crucial for selecting appropriate doses for clinical trials.

-

Clinical Trials: ¹⁸F-MNI-444 is being utilized in clinical trials to understand the role of A2A receptors in disease. For example, a study (NCT05009199) uses ¹⁸F-MNI-444 to evaluate the binding of caffeine, a known A2A antagonist, to these receptors in individuals at risk for developing Parkinson's disease. This helps in understanding the pharmacodynamics of potential therapeutic agents.

Conclusion

¹⁸F-MNI-444 has emerged as a superior PET radiotracer for imaging adenosine A2A receptors in the human brain. Its favorable characteristics, including high specific binding in A2A-rich regions, good brain kinetics, slow metabolism, and acceptable radiation dosimetry, make it an invaluable asset for Parkinson's disease research. It provides a non-invasive method to quantify A2A receptor density and occupancy, thereby facilitating a deeper understanding of the pathophysiology of Parkinson's disease and accelerating the development of novel A2A receptor-targeted therapies. The continued use of ¹⁸F-MNI-444 in preclinical and clinical research promises to further elucidate the role of the adenosinergic system in neurodegenerative disorders.

References

Understanding the Biodistribution of ¹⁸F-MNI-444: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biodistribution of ¹⁸F-MNI-444, a positron emission tomography (PET) radiotracer for the adenosine A₂A receptor. The information presented herein is compiled from key studies to assist researchers and professionals in the fields of neuroscience and drug development in understanding the pharmacokinetic profile of this imaging agent.

Quantitative Biodistribution Data

The biodistribution of ¹⁸F-MNI-444 has been characterized in human subjects, revealing its uptake in various organs. The following tables summarize the quantitative data on organ distribution and radiation dosimetry.

Peak Percentage of Injected Dose (%ID) in Humans

Following intravenous administration, ¹⁸F-MNI-444 distributes throughout the body with the highest uptake observed in the liver and intestines.

| Organ | Peak %ID (Mean ± SD) | Time to Peak (minutes) |

| Liver | 29.0 ± 3.9 | 16 |

| Intestine | 7.3 ± 1.3 | - |

| Brain | 3.4 ± 0.8 | - |

| Heart | 2.4 ± 0.2 | - |

Data sourced from a study in healthy human volunteers[1].

Absorbed Radiation Doses in Humans

The estimated absorbed radiation doses for various organs from a single intravenous injection of ¹⁸F-MNI-444 are presented below. The upper large intestinal wall receives the highest dose.

| Organ | Mean Absorbed Dose (mSv/MBq) |

| Adrenals | 0.021 |

| Brain | 0.015 |

| Breasts | 0.010 |

| Gallbladder Wall | 0.038 |

| LLI Wall | 0.066 |

| Small Intestine | 0.046 |

| Stomach Wall | 0.021 |

| ULI Wall | 0.099 |

| Heart Wall | 0.021 |

| Kidneys | 0.024 |

| Liver | 0.049 |

| Lungs | 0.015 |

| Ovaries | 0.016 |

| Pancreas | 0.022 |

| Red Marrow | 0.014 |

| Osteogenic Cells | 0.014 |

| Spleen | 0.016 |

| Testes | 0.010 |

| Thymus | 0.013 |

| Thyroid | 0.011 |

| Urinary Bladder Wall | 0.032 |

| Uterus | 0.018 |

| Total Body | 0.013 |

| Effective Dose | 0.023 ± 0.001 |

LLI: Lower Large Intestine; ULI: Upper Large Intestine. Data sourced from a study in healthy human volunteers[1].

Experimental Protocols

The following sections detail the methodologies employed in the characterization of ¹⁸F-MNI-444 in human subjects.

Radiochemistry and Quality Control

Synthesis: ¹⁸F-MNI-444 is prepared by the reaction of its corresponding tosyl precursor with ¹⁸F⁻ in anhydrous dimethylsulfoxide.[1][2] This reaction is carried out in the presence of potassium carbonate and Kryptofix 222 using a commercial synthesizer.[1]

Quality Control: Post-synthesis, the final product undergoes rigorous quality control checks which include:

-

Visual inspection for appearance

-

pH measurement

-

Determination of pyrogen content

-

Analysis of residual solvents and Kryptofix 222

-

Assessment of radiochemical purity and identity via high-performance liquid chromatography (HPLC)

-

Measurement of specific activity

All productions for human studies have demonstrated a radiochemical purity exceeding 99%.

Human PET Imaging Studies

Subject Population: Studies have been conducted in healthy human volunteers with no known clinical history that could affect the biodistribution or elimination of the radiotracer. Written informed consent is obtained from all participants, and studies are approved by an institutional review board.

Administration: Subjects receive a single slow intravenous injection of ¹⁸F-MNI-444 (mean dose of 348.3 ± 59.6 MBq) over approximately 3 minutes, followed by a saline flush.

Brain PET Imaging:

-

Scanner: ECAT EXACT HR+ camera (or equivalent) in 3D mode.

-

Imaging Duration: Dynamic imaging for up to 210 minutes.

-

Data Acquisition: A transmission scan is performed before the emission scan for attenuation correction.

-

Data Analysis: Time-activity curves are extracted for various brain regions. Standardized uptake values (SUVs) are calculated by normalizing the uptake values by the injected dose divided by the subject's weight.

Whole-Body PET Imaging:

-

Scanner: ECAT EXACT HR+ camera (or equivalent).

-

Imaging Protocol: Following a bolus injection of ¹⁸F-MNI-444 (mean dose of 360.8 ± 7.1 MBq), a series of whole-body 2D PET images are acquired over approximately 6 hours.

-

Data Analysis: Regions of interest are drawn on the images to generate time-activity curves for various organs. These curves are used to calculate residence times for dosimetry estimates.

-

Urine Collection: Urine samples are collected to quantify urinary excretion of radioactivity.

Visualizations

Signaling Pathway

¹⁸F-MNI-444 is an antagonist of the adenosine A₂A receptor, a G-protein coupled receptor. The activation of this receptor by its endogenous ligand, adenosine, initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase.

Caption: Adenosine A₂A Receptor Signaling Pathway.

Experimental Workflow

The workflow for a typical human PET study involving ¹⁸F-MNI-444 encompasses subject preparation, radiotracer administration, image acquisition, and data analysis.

Caption: Human ¹⁸F-MNI-444 PET Study Workflow.

References

Methodological & Application

Application Notes and Protocols for 18F-MNI-444 PET Imaging in Human Subjects

For Researchers, Scientists, and Drug Development Professionals

Introduction

18F-MNI-444 is a potent and selective antagonist for the adenosine A2A receptor (A2AR), developed as a positron emission tomography (PET) radiotracer for in-vivo imaging.[1] A2A receptors are highly expressed in the basal ganglia, particularly the striatum, and are a key target in the pathophysiology and treatment of neurodegenerative disorders such as Parkinson's disease. PET imaging with 18F-MNI-444 allows for the quantification and assessment of A2AR expression and occupancy in the human brain, providing a valuable tool for neuroscience research and the development of A2AR-targeting therapeutics.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of 18F-MNI-444 in human PET studies, covering radiotracer synthesis, quality control, subject preparation, image acquisition, and data analysis.

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gs protein.[3][4] Upon binding of its endogenous ligand, adenosine, the A2AR activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn can modulate the activity of various downstream targets, including the phosphorylation of the cAMP response element-binding protein (CREB). This signaling cascade plays a crucial role in regulating neuronal activity and inflammation.

Experimental Protocols

Radiotracer: 18F-MNI-444 Synthesis and Quality Control

The radiosynthesis of 18F-MNI-444 is typically performed via a one-step nucleophilic substitution reaction on a tosyl-precursor using an automated synthesis module.

Synthesis Procedure Overview:

-

Fluoride-18 Production: [18F]Fluoride is produced via the 18O(p,n)18F reaction in a cyclotron.

-

Fluoride Trapping and Elution: The [18F]Fluoride is trapped on an anion exchange cartridge and then eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 222.

-

Azeotropic Drying: The fluoride-Kryptofix complex is dried by azeotropic distillation with acetonitrile.

-

Radiolabeling Reaction: The tosyl precursor of MNI-444, dissolved in an anhydrous solvent like dimethylsulfoxide (DMSO), is added to the dried [18F]fluoride complex. The reaction mixture is heated to a high temperature (e.g., 120-150°C) for a specified time (e.g., 10-15 minutes).

-

Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the 18F-MNI-444 from unreacted fluoride and other impurities.

-

Formulation: The collected HPLC fraction containing 18F-MNI-444 is reformulated into a sterile, injectable solution, typically by solid-phase extraction to remove the HPLC solvents, followed by elution with ethanol and sterile saline. The final product is passed through a sterile filter into a sterile vial.

Quality Control:

For human administration, the final 18F-MNI-444 product must undergo rigorous quality control testing to ensure its safety and purity.

| Parameter | Specification | Method |

| Identity | Co-elution with a non-radioactive MNI-444 standard | Analytical HPLC |

| Radiochemical Purity | ≥ 95% | Analytical HPLC |

| Radionuclidic Purity | ≥ 99.5% | Gamma-ray spectroscopy |

| Specific Activity | > 37 GBq/µmol at the time of injection | HPLC with UV detection |

| pH | 4.5 - 7.5 | pH meter or pH strips |

| Residual Solvents | e.g., Ethanol < 0.5%, Acetonitrile < 410 ppm | Gas Chromatography |

| Kryptofix 222 | < 50 µg/mL | Spot test or Gas Chromatography |

| Bacterial Endotoxins | < 175 EU/V (where V is the maximum recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test |

| Sterility | No microbial growth | Sterility testing per USP |

Human Subject Preparation

Proper subject preparation is crucial for obtaining high-quality and reliable PET imaging data of the adenosine A2A receptor.

-

Informed Consent: All subjects must provide written informed consent after a thorough explanation of the study procedures and potential risks, in accordance with the local Institutional Review Board (IRB) or Ethics Committee regulations.

-

Medical History and Physical Examination: A complete medical history and physical examination should be conducted to ensure the subject is healthy and meets the inclusion criteria for the study.

-

Fasting: Subjects should fast for a minimum of 4-6 hours prior to the PET scan to ensure stable metabolic conditions.

-

Caffeine and Methylxanthine Restriction: This is a critical step as caffeine is a well-known adenosine receptor antagonist. Subjects should abstain from all caffeine- and methylxanthine-containing products (e.g., coffee, tea, soda, chocolate) for at least 24 hours prior to the 18F-MNI-444 injection.

-

Medication Review: A thorough review of the subject's current medications should be performed. Drugs that may interact with the adenosine system should be withheld if medically permissible.

-

Abstinence from Alcohol and Nicotine: Subjects should refrain from alcohol and nicotine for at least 24 hours before the scan.

-

Intravenous Access: At least one intravenous catheter should be placed for radiotracer injection and, if applicable, for arterial blood sampling.

PET Image Acquisition

-

PET Scanner: A high-resolution PET or PET/CT scanner should be used.

-

Patient Positioning: The subject should be positioned comfortably in the scanner with their head immobilized using a head holder to minimize motion during the scan. A transmission scan (using a CT or radioactive source) should be performed for attenuation correction.

-

Radiotracer Administration: A bolus injection of 18F-MNI-444 is administered intravenously. The typical injected dose is approximately 370 MBq (10 mCi).

-

Dynamic PET Acquisition: Dynamic imaging should commence simultaneously with the injection of the radiotracer. A total acquisition time of 90-120 minutes is generally sufficient for kinetic modeling. A representative dynamic framing sequence could be:

-

30 x 10 seconds

-

15 x 30 seconds

-

10 x 60 seconds

-

8 x 300 seconds

-

-

Arterial Blood Sampling (Optional but Recommended for Full Kinetic Modeling): If an invasive analysis is planned, arterial blood samples should be collected throughout the scan to measure the concentration of 18F-MNI-444 in plasma and its metabolites.

Data Analysis

-

Image Reconstruction: The dynamic PET data should be reconstructed using an iterative algorithm (e.g., OSEM), with corrections for attenuation, scatter, randoms, and dead time.

-

Motion Correction: The reconstructed dynamic images should be checked for head motion and corrected if necessary.

-

Co-registration with MRI: For anatomical delineation of brain regions, the PET images should be co-registered to the subject's structural MRI scan.

-

Creation of Time-Activity Curves (TACs): Regions of interest (ROIs) are drawn on the co-registered MRI for various brain structures (e.g., caudate, putamen, thalamus, cerebellum). These ROIs are then transferred to the dynamic PET data to generate time-activity curves for each region.

-

Kinetic Modeling:

-

Invasive Analysis (with Arterial Input Function): The regional TACs and the arterial input function (corrected for metabolites) are used in compartmental models (e.g., two-tissue compartmental model) or graphical analysis methods (e.g., Logan plot) to estimate the total distribution volume (VT).

-

Non-invasive Analysis (Reference Region Method): The cerebellum is used as a reference region due to its low density of A2A receptors. The binding potential (BPND) can be estimated using methods such as the Simplified Reference Tissue Model (SRTM) or a non-invasive Logan graphical analysis. The BPND is a measure of the density of available receptors.

-

-

Calculation of Standardized Uptake Value Ratios (SUVr): For semi-quantitative analysis, SUVr can be calculated for a time window where the tracer uptake has reached a relative pseudo-equilibrium (e.g., 60-90 minutes post-injection). The SUVr is calculated as the ratio of the SUV in a target region to the SUV in the reference region (cerebellum).

Quantitative Data Summary

The following tables summarize key quantitative data from human studies with 18F-MNI-444.

Table 1: 18F-MNI-444 Binding Potential (BPND) in Healthy Human Brain Regions

| Brain Region | Binding Potential (BPND) Range |

| Putamen | 4.0 - 5.0 |

| Globus Pallidus | ~4.0 - 5.0 |

| Caudate | 2.6 - 4.9 |

| Thalamus | Lower than striatum |

| Cerebellum | Reference Region (negligible specific binding) |

Data compiled from published studies.

Table 2: Radiation Dosimetry of 18F-MNI-444

| Parameter | Value |

| Effective Dose | 0.023 mSv/MBq |

| Organ Receiving Highest Absorbed Dose | Upper Large Intestinal Wall |

Data from Barret et al., 2015.

Experimental Workflow Diagram

References

Application Notes and Protocols for the Radiolabeling of MNI-444

Introduction

[¹⁸F]MNI-444 is a potent and selective antagonist for the adenosine A₂A receptor, developed for in vivo imaging using positron emission tomography (PET).[1][2][3] Its favorable pharmacokinetic properties and specific binding in A₂A receptor-rich regions of the brain make it a valuable tool in neuroscience research, particularly for studying neurodegenerative and neuropsychiatric disorders.[4][5] The longer half-life of Fluorine-18 (¹⁸F) compared to Carbon-11 allows for more complex synthesis protocols and broader distribution. This document provides a detailed standard operating procedure for the radiolabeling of MNI-444 with ¹⁸F.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the radiolabeling of [¹⁸F]MNI-444.

| Parameter | Value | Reference |

| Precursor | 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate (Tosyl precursor) | |

| Radiochemical Yield (decay-corrected) | 24.5% ± 5.0% (n=39) | |

| Radiochemical Purity | > 99% | |

| Specific Activity | > 370 GBq/µmol | |

| Synthesis Time | 60 minutes | |

| Binding Affinity (Ki) for human A₂A receptor | 2.8 nM |

Experimental Protocols

This section details the methodology for the radiosynthesis and quality control of [¹⁸F]MNI-444.

1. Materials and Reagents

-

Tosyl precursor of MNI-444

-

[¹⁸F]Fluoride

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Potassium Carbonate (K₂CO₃)

-

Kryptofix 222 (K₂₂₂)

-

Automated Radiosynthesis Module (e.g., TRACERlab FX-FN, GE Healthcare)

-

High-Performance Liquid Chromatography (HPLC) system

-

Solvents for HPLC: Methanol (Solvent A), 0.8% Triethylamine in water (Solvent B)

-

HPLC Column: Phenomenex Kinetex-XB C18 (4.6 x 100 mm)

2. Radiolabeling Procedure

The radiosynthesis of [¹⁸F]MNI-444 is typically performed using an automated synthesizer. The general procedure is as follows:

-

[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge. The [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of Kryptofix 222 and potassium carbonate in acetonitrile/water.

-

Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of nitrogen at an elevated temperature to ensure anhydrous conditions.

-

Radiolabeling Reaction: The tosyl precursor, dissolved in anhydrous DMSO, is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated to initiate the nucleophilic substitution reaction.

-

Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate [¹⁸F]MNI-444 from unreacted precursor and other impurities.

-

Formulation: The collected HPLC fraction containing [¹⁸F]MNI-444 is reformulated into a physiologically compatible solution, typically by solid-phase extraction to remove the HPLC solvents, followed by elution with ethanol and sterile saline.

3. Quality Control

A comprehensive quality control process is essential to ensure the final product is safe for human administration.

-

Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.

-

pH: The pH of the final formulation should be within a physiologically acceptable range.

-

Radiochemical Purity and Identity: This is determined by analytical HPLC. The retention time of the radiolabeled product should match that of a non-radioactive MNI-444 reference standard. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the [¹⁸F]MNI-444 peak.

-

HPLC Conditions:

-

Column: Phenomenex Kinetex-XB C18 (4.6 x 100 mm)

-

Mobile Phase: A linear gradient of Methanol (Solvent A) and 0.8% triethylamine in water (Solvent B). The gradient runs from 50% A to 90% A over 12 minutes, is held at 90% A until 15 minutes, and then returns to the initial conditions.

-

Flow Rate: 0.75 mL/min

-

-

-

Specific Activity: The specific activity is calculated by dividing the amount of radioactivity by the total mass of MNI-444 present in the final product.

-

Residual Solvents: The levels of any residual solvents from the synthesis and purification process (e.g., DMSO, ethanol, acetonitrile) must be below the limits specified by pharmacopeial standards.

-

Kryptofix 222 Content: The concentration of Kryptofix 222 in the final product must be determined and be below the accepted safety limit.

-

Pyrogen Content: The final product must be tested for pyrogens to ensure it is free from fever-inducing substances.

Visualizations

Caption: Workflow for the automated radiosynthesis and quality control of [¹⁸F]MNI-444.

References

- 1. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. perceptive.com [perceptive.com]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Characterization in humans of 18F-MNI-444, a PET radiotracer for brain adenosine 2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kinetic Modeling of 18F-MNI-444 PET Data

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the kinetic modeling of 18F-MNI-444, a promising radiotracer for imaging adenosine A2A receptors in the brain using Positron Emission Tomography (PET). The following sections outline experimental protocols, summarize key quantitative data, and visualize the underlying models and workflows.

Data Presentation

Quantitative analysis of 18F-MNI-444 PET data is crucial for understanding the in-vivo behavior of the radiotracer and for deriving meaningful biological parameters. The following tables summarize key quantitative outcomes from studies in healthy volunteers.

Table 1: Distribution Volume (VT) and Binding Potential (BPND) of 18F-MNI-444 in Healthy Volunteers

The total distribution volume (VT) represents the volume of tissue in which the tracer is distributed at equilibrium. The binding potential (BPND) is a measure of the density of available receptors. These parameters are typically estimated using Logan graphical analysis with the cerebellum as a reference region. Data presented below is based on a 90-minute PET scan.

| Brain Region | Logan VT (mL/cm³) | Logan BPND | Non-invasive Logan BPND | SUVr - 1 |

| Caudate | 2.10 ± 0.69 | 2.69 ± 0.74 | 2.81 ± 0.80 | 2.93 ± 0.72 |

| Putamen | 3.26 ± 0.98 | 4.70 ± 0.63 | 4.80 ± 0.69 | 5.00 ± 0.61 |

| Globus Pallidus | 2.64 ± 0.83 | 3.67 ± 0.69 | 3.86 ± 0.90 | 3.96 ± 0.81 |

| Nucleus Accumbens | 1.49 ± 0.48 | 1.60 ± 0.34 | 1.79 ± 0.73 | 1.86 ± 0.47 |

| Thalamus | 0.65 ± 0.17 | 0.15 ± 0.07 | 0.25 ± 0.34 | 0.17 ± 0.09 |

| Cerebellum | 0.57 ± 0.17 | N/A | N/A | N/A |

Data are presented as mean ± standard deviation. SUVr (Standardized Uptake Value ratio) was determined as the average between 60 and 90 minutes after radiotracer injection. N/A: Not Applicable, as the cerebellum is used as the reference region.

Table 2: Test-Retest Reproducibility of 18F-MNI-444 Quantitative Parameters

Reproducibility is a key factor in validating a PET radiotracer for clinical and research applications.

| Parameter | Reproducibility (Absolute Variability %) |

| VT | 20-25% |

| BPND | <10% |

Experimental Protocols

The following protocols are based on established methodologies for 18F-MNI-444 PET imaging in human subjects.[1][2][3]

Subject Preparation

-

Informed Consent: All subjects should provide written informed consent before participation in any study-related procedures.[1]

-

Medical History and Physical Examination: A thorough medical history and physical examination should be conducted to ensure subjects are healthy and have no contraindications for a PET scan.[1]

-

Fasting: Subjects should fast for at least 4-6 hours prior to radiotracer injection to minimize potential effects on tracer kinetics. Water intake is permitted.

-

Abstinence: Subjects should refrain from consuming caffeine and alcohol for at least 24 hours before the scan.

Radiotracer Administration

-

Dosage: A dose of approximately 10 mCi (370 MBq) of 18F-MNI-444 is administered intravenously. The specific injected dose can range from 172.3 to 389.0 MBq (4.66–10.51 mCi).

-

Injection: The radiotracer is injected as a slow bolus over 1-2 minutes, followed by a saline flush to ensure complete administration.

PET Image Acquisition

-

Scanner: A high-resolution PET scanner is used for dynamic image acquisition.

-

Dynamic Scan Duration: A dynamic scan is performed for a total of 90 to 210 minutes following the injection of 18F-MNI-444. A 90-minute scan duration has been found to be sufficient for reliable quantification.

-

Framing Scheme: The dynamic acquisition is reconstructed into a series of time frames. A typical framing scheme might be:

-

6 x 30 seconds

-

3 x 1 minute

-

2 x 2 minutes

-

16 x 5 minutes

-

-

Attenuation Correction: A low-dose CT scan is performed for attenuation correction of the PET data.

-

Image Reconstruction: Images are reconstructed using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM).

Arterial Blood Sampling

For full kinetic modeling, arterial blood sampling is required to obtain the arterial input function.

-

Catheterization: An arterial line is placed in the radial artery for automated and manual blood sampling.

-

Sampling Schedule:

-

Automated Sampling: Continuous blood sampling is performed for the first 15-20 minutes of the scan using an automated blood sampling system.

-

Manual Sampling: Manual arterial blood samples are collected at progressively increasing intervals throughout the scan (e.g., at 5, 10, 20, 30, 45, 60, 75, and 90 minutes).

-

-

Metabolite Analysis: Plasma samples are analyzed to determine the fraction of unchanged parent radiotracer over time. 18F-MNI-444 is moderately metabolized, with about 75% of the parent compound remaining at 90 minutes.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the kinetic modeling workflow for 18F-MNI-444 PET data and the theoretical basis of the two-tissue compartment model.

References

Application Notes and Protocols for MNI-444 in Receptor Occupancy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MNI-444 is a potent and selective antagonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor implicated in a variety of neurological and inflammatory conditions. Its favorable pharmacokinetic properties and ability to penetrate the blood-brain barrier make it a valuable tool for central nervous system (CNS) research. When labeled with fluorine-18 ([18F]MNI-444), it serves as an excellent radiotracer for in vivo imaging of A2A receptors using Positron Emission Tomography (PET). These application notes provide detailed protocols for utilizing MNI-444 in both in vitro and in vivo receptor occupancy studies, enabling researchers to quantify the engagement of novel therapeutic agents with the A2A receptor.

Data Presentation

MNI-444 Binding Characteristics

| Parameter | Value | Species | Assay Conditions | Reference |

| Kᵢ | 2.8 nM | Human (recombinant) | Competition assay with [3H]CGS21680 in HEK-293 cells | [1][2] |

| Selectivity | High for A2A over other adenosine receptors | Not specified | In vitro binding assays | [3][4] |

In Vivo Receptor Occupancy of A2A Antagonists using [18F]MNI-444 PET in Rhesus Monkeys

| Compound | Dose (mg/kg) | Receptor Occupancy (%) | EC₅₀ (mg/kg) | Reference |

| Tozadenant | 1.5 | 47 | 1.44 - 1.79 | [5] |

| 10.5 | 95 | |||

| Preladenant | Not specified | Dose-dependent | 0.012 - 0.013 |

Signaling Pathway

Activation of the adenosine A2A receptor, a Gs protein-coupled receptor, initiates a signaling cascade that plays a crucial role in various physiological processes. The binding of an agonist to the A2A receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB can then translocate to the nucleus and modulate the transcription of target genes.

Experimental Protocols

In Vitro Receptor Occupancy: Competition Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the A2A receptor using radiolabeled MNI-444.

Materials:

-

Cell membranes expressing human A2A receptors (e.g., from transfected HEK-293 cells).

-

Radiolabeled MNI-444 (e.g., [³H]MNI-444).

-

Test compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

-

Non-specific binding control (e.g., a high concentration of a known A2A antagonist like ZM241385).

-

Glass fiber filters.

-

Scintillation vials and cocktail.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer.

-

25 µL of radiolabeled MNI-444 at a final concentration close to its Kₑ (e.g., 1-5 nM).

-

25 µL of either:

-

Binding buffer (for total binding).

-

Non-specific binding control (e.g., 10 µM ZM241385).

-

Test compound at various concentrations.

-

-

100 µL of the cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

In Vivo Receptor Occupancy using [18F]MNI-444 PET

This protocol outlines a typical study design for determining the receptor occupancy of a test drug in the brain using [18F]MNI-444 PET imaging in human subjects or non-human primates.

Study Design: A within-subject, test-retest design is typically employed. Each subject undergoes two PET scans: a baseline scan and a post-drug (occupancy) scan.

Procedure:

-

Baseline PET Scan:

-

Position the subject in the PET scanner.

-

Administer a bolus injection of [18F]MNI-444 (e.g., ~185 MBq).

-

Acquire dynamic PET data for 90-120 minutes.

-

Anatomical MRI is typically acquired for co-registration and region of interest (ROI) delineation.

-

-

Washout Period: A sufficient washout period between scans is required to allow for the decay of the radiotracer and clearance of the test drug (if applicable from a prior dose).

-

Drug Administration: Administer the test drug at the desired dose and time before the second PET scan. The timing will depend on the pharmacokinetics of the test drug to ensure target engagement at the time of the PET scan.

-

Occupancy PET Scan: Repeat the PET imaging procedure as described in step 1.

-

Data Analysis:

-

Reconstruct and process the PET images.

-

Co-register the PET images to the subject's MRI.

-

Define ROIs for A2A receptor-rich regions (e.g., putamen, caudate) and a reference region with negligible A2A receptor density (e.g., cerebellum).

-

Generate time-activity curves for each ROI.

-

Calculate the binding potential relative to non-displaceable binding (BPₙₑ) for the baseline and occupancy scans using a suitable kinetic model (e.g., Simplified Reference Tissue Model).

-

Calculate receptor occupancy (RO) using the following formula: RO (%) = 100 * (BPₙₑ_baseline - BPₙₑ_occupancy) / BPₙₑ_baseline.

-

Conclusion

MNI-444 is a versatile and valuable tool for studying the adenosine A2A receptor. The protocols provided herein offer a framework for conducting both in vitro and in vivo receptor occupancy studies. These experiments can provide crucial data on the potency and target engagement of novel drug candidates, thereby accelerating the drug development process for a range of neurological and other disorders. The superior in vivo brain kinetic properties of [18F]MNI-444 make it a particularly useful PET radiotracer for imaging A2A receptors in the human brain.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine 2A receptor occupancy by tozadenant and preladenant in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of MNI-444 in Clinical Trials for A2A Antagonists: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adenosine A2A receptor is a compelling target in the development of novel therapeutics for neurodegenerative disorders, particularly Parkinson's disease. A2A receptor antagonists have emerged as a promising non-dopaminergic treatment strategy.[1][2] The development of these antagonists relies on robust methods to quantify their engagement with the target receptor in vivo. [18F]MNI-444 is a novel positron emission tomography (PET) radiotracer with high affinity and selectivity for the A2A receptor, making it a valuable tool for clinical research.[1][3]

These application notes provide a comprehensive overview of the use of [18F]MNI-444 in the clinical development of A2A antagonists. This document outlines the underlying pharmacology, experimental protocols for in vitro and in vivo studies, and data presentation strategies to facilitate the assessment of receptor occupancy and pharmacodynamics of novel drug candidates.

Pharmacology and Mechanism of Action